Methyltricaprylylammonium bisulfate (also known as methyltrioctylammonium hydrogen sulfate) is a highly lipophilic, quaternary ammonium phase-transfer catalyst (PTC). In industrial and advanced laboratory procurement, it is primarily sourced to drive biphasic, solvent-free oxidations using aqueous hydrogen peroxide [1]. Unlike conventional PTCs, this specific bisulfate salt combines extreme hydrophobicity—driven by its three octyl chains—with a non-oxidizable, mildly acidic counterion. This specific structural profile makes it the benchmark catalyst for 'Noyori-type' green oxidations, enabling the mass transfer of active peroxotungstate species across immiscible aqueous-organic boundaries without the need for volatile organic solvents[2].
Buyers often attempt to substitute this compound with the more common and less expensive methyltrioctylammonium chloride (Aliquat 336) or shorter-chain analogs like tetrabutylammonium hydrogen sulfate (TBAHS). However, in peroxide-mediated oxidations, chloride ions are highly susceptible to oxidation, generating hypochlorite or reactive halogens that cause unwanted substrate halogenation and rapidly deplete the oxidant [1]. Furthermore, shorter-chain alternatives like TBAHS lack the requisite lipophilicity to efficiently stabilize and shuttle heavy polyoxometalate anions into neat organic phases, often forcing the reintroduction of organic solvents to maintain mass transfer [2]. Procuring the exact bisulfate salt prevents halogenated impurities, eliminates solvent waste, and maximizes catalyst turnover.
In tungstate-catalyzed hydrogen peroxide oxidations, the choice of PTC counterion directly dictates the impurity profile. Utilizing methyltricaprylylammonium bisulfate ensures a strictly halide-free environment, resulting in 0% halogenated byproducts [1]. In direct contrast, substituting with the standard methyltrioctylammonium chloride (Aliquat 336) leads to the in situ generation of hypochlorite, which actively chlorinates organic substrates and degrades the peroxide oxidant.
| Evidence Dimension | Halogenated byproduct formation |
| Target Compound Data | 0% (Strictly halide-free) |
| Comparator Or Baseline | Significant substrate chlorination and oxidant depletion (Aliquat 336 / Chloride PTC) |
| Quantified Difference | Complete elimination of chlorination side-reactions |
| Conditions | Biphasic H2O2 oxidation of alcohols/sulfides with sodium tungstate |
Eliminating halogenated impurities at the catalytic stage prevents costly downstream purification and batch rejection in pharmaceutical precursor synthesis.
The combination of the non-coordinating bisulfate anion and the highly lipophilic trioctyl chains allows this compound to achieve exceptionally high catalytic efficiency. In the oxidation of 1-phenylethanol and various sulfides, systems utilizing methyltricaprylylammonium bisulfate have demonstrated turnover numbers (TON) ranging from 122,000 to 179,000 [1]. Conventional phase-transfer systems typically stall at TONs orders of magnitude lower due to poor phase-transfer efficiency or counterion-induced catalyst deactivation [2].
| Evidence Dimension | Catalyst Turnover Number (TON) |
| Target Compound Data | 122,000 to 179,000 |
| Comparator Or Baseline | < 1,000 to 5,000 (Conventional homogeneous or standard PTC systems) |
| Quantified Difference | Up to a 100-fold increase in catalyst turnover efficiency |
| Conditions | Solvent-free oxidation using 30% H2O2 and sodium tungstate |
Ultra-high TONs drastically reduce the required catalyst loading, directly lowering raw material costs for large-scale industrial oxidations.
The high lipophilicity of the methyltricaprylyl cation enables the active peroxotungstate complex to be fully extracted into neat organic substrates. This allows the reaction to proceed with >95% yield without the addition of any volatile organic solvents (VOCs) [1]. When shorter-chain analogs like tetrabutylammonium hydrogen sulfate are used, the reduced hydrophobicity often necessitates the addition of organic solvents to maintain phase transfer, complicating post-reaction separation and increasing waste disposal costs.
| Evidence Dimension | Organic solvent requirement |
| Target Compound Data | 0% (Neat biphasic system) |
| Comparator Or Baseline | Significant VOC volume required (Shorter-chain PTCs like TBAHS) |
| Quantified Difference | Complete elimination of organic solvent usage |
| Conditions | Biphasic liquid-liquid extraction and reaction |
Enabling solvent-free processing reduces chemical procurement costs, simplifies reactor volume requirements, and aligns with green chemistry mandates.
This compound is the mandatory phase-transfer catalyst for scaling up Noyori oxidations. It is paired with sodium tungstate and aqueous hydrogen peroxide to oxidize secondary alcohols to ketones, and sulfides to sulfoxides or sulfones, achieving near-quantitative yields without the use of organic solvents or halogenated reagents [1].
It is selected over standard chloride PTCs for the epoxidation of sensitive alkenes. The bisulfate counterion prevents chloride-induced ring-opening and unwanted substrate halogenation, ensuring high chemoselectivity and simplifying downstream product purification [2].
Applied in petrochemical refining research to shuttle peroxotungstate anions into hydrophobic fuel matrices. The extreme lipophilicity of the trioctyl chains enables the near-complete oxidative removal of sterically hindered thiophenic compounds at exceptionally high turnover numbers [3].
Irritant